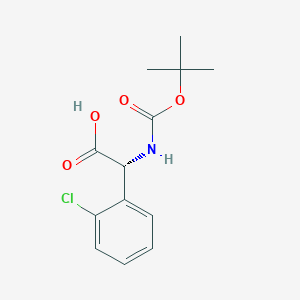

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid

概要

説明

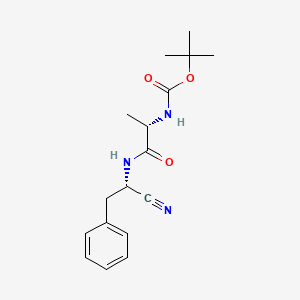

The compound is a derivative of Boc-protected amino acids. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It’s commonly used to protect amines from reacting. The “R” indicates the configuration of the chiral center, and “2-chlorophenyl” suggests the presence of a phenyl ring with a chlorine substituent .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amine with Di-tert-butyl dicarbonate in the presence of a base. This results in the formation of a Boc-protected amine .Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .科学的研究の応用

Quantitative Analysis of tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group is essential in the protection of amino groups during peptide synthesis. A method for the quantitative cleavage and determination of the Boc group from N-blocked amino acids and peptides has been developed. This involves the use of perchloric acid in acetic acid, which allows for back titration with sodium methylate, providing an accurate measure of the Boc derivative. This method is notable for its simplicity and rapid execution, making it valuable in peptide synthesis and modification studies (Ehrlich-Rogozinski, 1974).

Synthesis of Amino Acid Derivatives

The compound has been utilized in the synthesis of complex amino acid derivatives, such as N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. This synthesis involves the reaction of tert-butoxycarbonyl protected amino acids with other reagents under specific conditions, demonstrating the compound's utility in constructing sophisticated molecular architectures for research purposes (Maity & Strömberg, 2014).

Polymer Synthesis Applications

The tert-butyloxycarbonyl group has applications in polymer science, particularly in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This includes the development of polymers from monomers such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, which are synthesized by condensation reactions involving N-(tert-butoxycarbonyl)-l-alanine. These polymers have been analyzed for their properties, demonstrating the role of tert-butyloxycarbonyl protected compounds in advancing polymer chemistry (Gao, Sanda, & Masuda, 2003).

Environmental Applications

In environmental science research, derivatives of chlorophenylacetic acid, similar in structure to (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid, have been investigated for their degradation via advanced oxidation processes. Studies such as the optimization of photo-electro/Persulfate/nZVI processes for the degradation of 2-4 Dichlorophenoxyacetic acid highlight the potential environmental applications of related compounds (Mehralipour & Kermani, 2021).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as ketamine, primarily target n-methyl-d-aspartic acid (nmda) glutamate receptors .

Mode of Action

This means it binds to these receptors and inhibits their activity, which can lead to a variety of downstream effects .

Biochemical Pathways

Related compounds like ketamine have been shown to impact neural signaling, synaptic plasticity, and connectivity through their action on nmda receptors .

Pharmacokinetics

It is known that similar compounds, such as ketamine, have high lipid solubility, low levels of protein binding, fast penetration of the blood-brain barrier, rapid redistribution, and rapid elimination .

Result of Action

Related compounds like ketamine have been shown to induce synaptic potentiation and proliferation, which may play a key role in eliciting their effects .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is plausible that this compound could exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is plausible that this compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is plausible that this compound could be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .

特性

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZGJBRMTXCE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)

![(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3090576.png)

![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)

![methyl 2-(3,5-dioxo-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecan-4-yl)benzoate](/img/structure/B3090593.png)

![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)